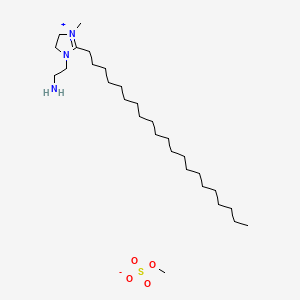
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is a complex organic compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a long alkyl chain and an imidazolium core, imparts it with distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core is synthesized through the cyclization of appropriate precursors, such as glyoxal and ammonia, under controlled conditions.
Introduction of the Long Alkyl Chain: The long alkyl chain is introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the imidazolium core.
Quaternization: The final step involves the quaternization of the imidazolium nitrogen with methyl sulphate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazolium core or the alkyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the imidazolium core.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazolium salts with various functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate has numerous scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and cell membranes.
Pathways Involved: It can modulate biochemical pathways by altering enzyme activity or disrupting membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium chloride
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium bromide
- 1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium nitrate
Uniqueness
1-(2-Aminoethyl)-2-henicosyl-4,5-dihydro-3-methyl-1H-imidazolium methyl sulphate is unique due to its specific methyl sulphate counterion, which imparts distinct solubility and reactivity properties compared to other similar compounds.
Properties
CAS No. |
93783-35-8 |
|---|---|
Molecular Formula |
C28H59N3O4S |
Molecular Weight |
533.9 g/mol |
IUPAC Name |
2-(2-henicosyl-3-methyl-4,5-dihydroimidazol-3-ium-1-yl)ethanamine;methyl sulfate |
InChI |
InChI=1S/C27H56N3.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-29(2)25-26-30(27)24-23-28;1-5-6(2,3)4/h3-26,28H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
ZPPYKFNJGSMHTF-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCN)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



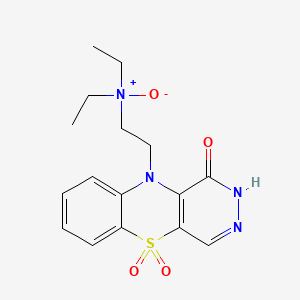

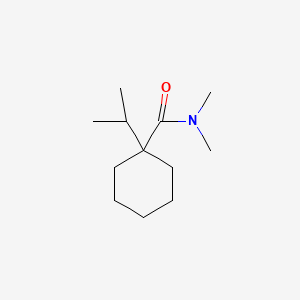

![(2,4-Dichlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12696929.png)

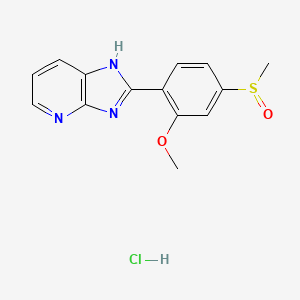
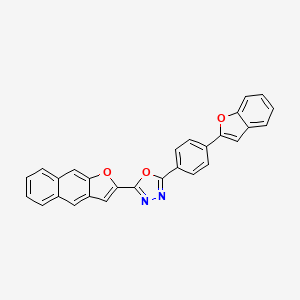

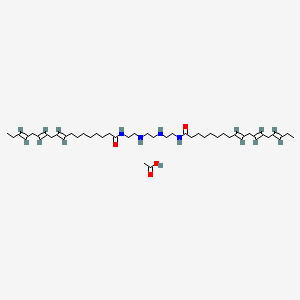
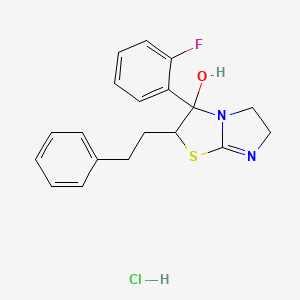
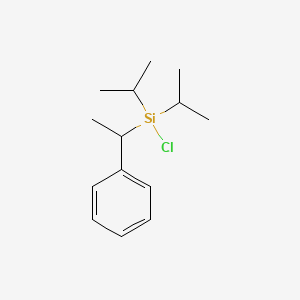
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12696974.png)
